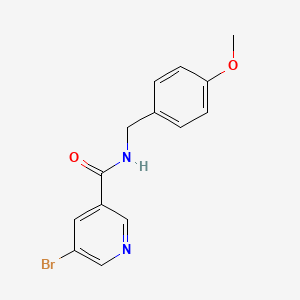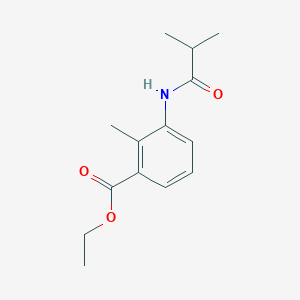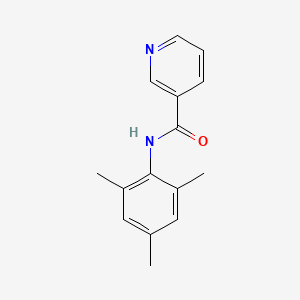![molecular formula C22H25N3O6 B5375289 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5375289.png)
4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has shown promising results in scientific research. This compound is of interest due to its potential for use in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been studied for its potential use in various fields. In medicine, this compound has shown promising results in the treatment of cancer and Alzheimer's disease. In agriculture, it has been studied for its potential use as a pesticide. In environmental science, it has been studied for its potential use in the removal of pollutants from water.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves the inhibition of certain enzymes and proteins in the body. In cancer treatment, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. In Alzheimer's disease, it has been shown to inhibit the activity of certain proteins that are involved in the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide vary depending on the application. In cancer treatment, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease, it has been shown to reduce the formation of amyloid plaques in the brain. In agriculture, it has been shown to inhibit the activity of certain enzymes in pests, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in lab experiments is its specificity towards certain enzymes and proteins. This allows for targeted inhibition and reduces the risk of off-target effects. However, one limitation is the potential for toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide. In medicine, further research is needed to determine the optimal dosage and administration of this compound for cancer and Alzheimer's disease treatment. In agriculture, further research is needed to determine the efficacy and safety of this compound as a pesticide. In environmental science, further research is needed to determine the potential applications of this compound in water treatment and pollution remediation.
Conclusion:
In conclusion, 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound with potential applications in various fields. Its specificity towards certain enzymes and proteins makes it a promising candidate for targeted inhibition. Further research is needed to fully understand the potential of this compound and its limitations.
Métodos De Síntesis
The synthesis of 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves the reaction of 4-butoxybenzoyl chloride with 3-nitrobenzaldehyde in the presence of triethylamine. The resulting product is then treated with N-(2-hydroxyethyl)glycine to obtain the final product.
Propiedades
IUPAC Name |
4-butoxy-N-[(E)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-2-3-13-31-19-9-7-17(8-10-19)21(27)24-20(22(28)23-11-12-26)15-16-5-4-6-18(14-16)25(29)30/h4-10,14-15,26H,2-3,11-13H2,1H3,(H,23,28)(H,24,27)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIEBSMOGLHDP-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5375226.png)
![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)

![4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5375249.png)

![N-cyclopropyl-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375258.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5375265.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide](/img/structure/B5375278.png)

![2,4-dimethoxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5375293.png)

![N-benzyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5375301.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5375305.png)